4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzonitrile moiety attached to a pyrazole ring, specifically with an iodine substituent at the 4-position of the pyrazole. The presence of the iodine atom can influence the compound's reactivity and biological properties, making it of interest in various research fields.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and benzonitrile intermediates. Research articles and patents provide insights into its synthesis, properties, and potential applications in pharmacology and materials science.
4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is classified as an organic compound, specifically a nitrile due to the presence of the cyano group (-C≡N) attached to a benzene ring. It is also categorized under halogenated compounds because of the iodine atom in its structure.
The synthesis of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile typically involves several key steps:
The synthetic routes may vary based on the specific conditions and reagents used. For instance, palladium-catalyzed cross-coupling reactions have been utilized effectively to introduce various substituents onto the pyrazole ring, enhancing functional diversity . Additionally, methods such as one-pot reactions or multistep syntheses can improve efficiency and yield .
The molecular structure of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile consists of:
4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile can undergo various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as temperature control, solvent selection (e.g., dimethylformamide), and catalyst choice (e.g., palladium or nickel complexes) to optimize yields and selectivity .
The mechanism of action for 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile involves its interaction with biological targets, often mediated through its reactive functional groups.
Studies have shown that similar pyrazole derivatives exhibit significant biological activity against various targets, including kinases and other enzymes involved in metabolic pathways .
4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile has potential applications in several scientific fields:
The pyrazole-benzonitrile hybrid represents a pharmaceutically privileged scaffold characterized by synergistic physicochemical properties. The pyrazole ring—a 1,2-diazole heterocycle—contributes aromaticity, hydrogen-bonding capabilities (via pyrrole- and pyridine-like nitrogen atoms), and metabolic stability. Its electron-deficient nature favors π-stacking interactions with biological targets, particularly kinase ATP-binding sites and allosteric receptor pockets [4] [9]. Benzonitrile introduces a rigid, planar aryl group with a strongly electron-withdrawing cyano substituent (-CN), which enhances dipole moment, polar surface area, and binding affinity through dipole-dipole interactions or halogen bonding. The methylene bridge (-CH₂-) linking these moieties provides conformational flexibility, enabling optimal spatial orientation for target engagement.
This hybrid architecture is validated in clinical agents:
Table 1: Key Identifiers of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile
Property | Value |
---|---|
CAS Registry Number | 1484323-96-7 |
Molecular Formula | C₁₁H₈IN₃ |
IUPAC Name | 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]benzonitrile |
Alternative Identifiers | 1385453-73-5, AKOS013752286, A1-05811 |
The C4-iodine substituent in pyrazole derivatives critically modulates pharmacodynamic and pharmacokinetic behavior. Iodine’s large atomic radius (198 pm) and high polarizability create a steric and electronic "hotspot" that:
In 4-(4-iodopyrazol-1-ylmethyl)-benzonitrile, iodine synergizes with the benzonitrile group: the cyano nitrogen can act as a halogen bond acceptor, while iodine serves as a σ-hole donor, creating intramolecular polarization that enhances target selectivity. This is exploited in GluN2B-specific NMDAR PET tracers, where iodine placement reduces off-target binding to σ-receptors by >20-fold [1].
Pyrazole derivatives have evolved from nonspecific channel blockers to precision-targeted theranostic agents. Key milestones include:
Table 2: Clinically Approved Pyrazole Derivatives Illustrating Scaffold Diversification
Drug | Target/Indication | Key Structural Features |
---|---|---|
Celecoxib | COX-2/Inflammation | 1,5-Diarylpyrazole with sulfonamide |
Pralsetinib | RET Kinase/NSCLC | Difluoropyrazole-benzonitrile hybrid |
Zavegepant | CGRP Receptor/Migraine | Indazole (benzopyrazole) core |
Darolutamide | Androgen Receptor/Prostate Cancer | Bis-pyrazole with chlorobenzonitrile |
4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile | NMDAR PET Tracer (Preclinical) | Pyrazole-C4 iodine + benzonitrile linker |
Current research exploits this scaffold for tauopathy imaging, where the iodine’s halogen-bonding capacity improves affinity for β-sheet-rich tau fibrils (Kd ≈ 1–10 nM) over amyloid-β plaques [6]. This evolution underscores pyrazole’s versatility as a molecular "Swiss Army knife" in neurotheranostics.
Table 3: Evolution of Pyrazole-Based PET Radioligands for CNS Targets
Radioligand | Target | Key Limitations | Advances in 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile Design |
---|---|---|---|
[¹⁸F]DDNP | Tau/Aβ | Low specificity (log P = 3.71) | Halogen bonding-enhanced tau selectivity |
[¹¹C]Ketamine | NMDA Channel | Poor affinity (Kᵢ = 1.2 μM) | High GluN2B affinity via optimized iodine placement |
[¹⁸F]Lansoprazole | Tau | Pgp substrate; low brain uptake | Reduced Pgp efflux via methylene linker |
[¹²³I]6 | NMDA Channel | Nonspecific binding in ischemia patients | Benzonitrile minimizes off-target interactions |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: